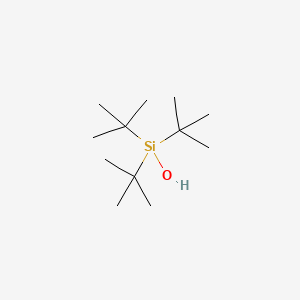

Silanol, tris(1,1-dimethylethyl)-

Beschreibung

Silanol, tris(1,1-dimethylethyl)- (CAS 18166-43-3), also known as tri-tert-butoxysilanol, is a sterically hindered organosilicon compound with the molecular formula C₁₂H₂₈O₄Si and a molecular weight of 264.43 g/mol . Its structure features a central silicon atom bonded to three tert-butyl (1,1-dimethylethyl) groups and one hydroxyl group, resulting in significant steric bulk. This compound is primarily utilized in materials science and organic synthesis, where its bulky substituents enhance thermal stability and modulate reactivity . Crystallographic data (Table S.4 in ) confirm its well-defined molecular geometry, which influences its physicochemical behavior and applications .

Eigenschaften

CAS-Nummer |

56889-90-8 |

|---|---|

Molekularformel |

C12H28OSi |

Molekulargewicht |

216.43 g/mol |

IUPAC-Name |

tritert-butyl(hydroxy)silane |

InChI |

InChI=1S/C12H28OSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |

InChI-Schlüssel |

TYCVNFYGWNZRAM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(1,1-dimethylethyl)- typically involves the hydrolysis of corresponding silanes. One common method is the hydrolysis of tris(1,1-dimethylethyl)chlorosilane in the presence of water or a suitable aqueous medium. The reaction is usually carried out under mild conditions to prevent the formation of polysiloxanes .

Industrial Production Methods: In industrial settings, the production of Silanol, tris(1,1-dimethylethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts such as acids or bases can also enhance the hydrolysis process, making it more efficient .

Analyse Chemischer Reaktionen

Types of Reactions: Silanol, tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form siloxanes.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Siloxanes are the major products.

Reduction: The corresponding silanes are formed.

Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Silanol, tris(1,1-dimethylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .

Biology and Medicine: In biological research, this compound is used as a protective group for hydroxyl functionalities in the synthesis of complex molecules. It is also explored for its potential use in drug delivery systems due to its biocompatibility .

Industry: Industrially, Silanol, tris(1,1-dimethylethyl)- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation .

Wirkmechanismus

The mechanism of action of Silanol, tris(1,1-dimethylethyl)- involves its ability to form strong bonds with oxygen and other electronegative elements. This is due to the high affinity of silicon for oxygen, which allows it to participate in various chemical reactions. The bulky tert-butyl groups provide steric hindrance, making the compound less reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: Tris(1,1-dimethylethyl)silanol’s three tert-butyl groups create extreme steric hindrance, reducing its reactivity in nucleophilic substitution reactions compared to less substituted analogs .

- Aromatic vs.

Physicochemical Properties

- Thermal Stability: The tert-butyl groups in tris(1,1-dimethylethyl)silanol enhance thermal stability, making it suitable for high-temperature applications. In contrast, tert-butyldimethylsilanol’s lower molecular weight correlates with higher volatility .

- Crystallinity: Crystallographic data () suggest that tris(1,1-dimethylethyl)silanol forms ordered crystalline structures due to intermolecular hydrogen bonding between silanol groups .

- Solubility: The bulky tert-butyl groups reduce solubility in polar solvents compared to t-butyldimethylsilanol, which is more soluble in alcohols and ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.